molecular formula C6H6F2N2 B3038018 2,5-Difluorobenzene-1,4-diamine CAS No. 698-52-2

2,5-Difluorobenzene-1,4-diamine

Cat. No. B3038018
CAS RN: 698-52-2
M. Wt: 144.12 g/mol
InChI Key: ZKTNFNZZMROBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluorobenzene-1,4-diamine is a chemical compound with the molecular formula C6H6F2N2 . It is also known by other names such as 1,4-Diamino-2,5-difluorobenzene . The compound is used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds often involves electrophilic substitution reactions of benzene . For instance, a new synthetic approach towards PTQ10, a conjugated polymer, has been designed which can exhibit both high efficiency and straightforward synthesis .


Molecular Structure Analysis

The molecular structure of 2,5-Difluorobenzene-1,4-diamine consists of a benzene ring with two fluorine atoms and two amine groups attached to it . The InChI code for the compound is 1S/C6H6F2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2 .


Physical And Chemical Properties Analysis

The molecular weight of 2,5-Difluorobenzene-1,4-diamine is 144.12 g/mol . It has a topological polar surface area of 52 Ų . Other properties such as boiling point, melting point, flash point, and density are not specified in the available resources .

Scientific Research Applications

Future Directions

The future directions for 2,5-Difluorobenzene-1,4-diamine could involve its use in the synthesis of new materials. For instance, a new synthetic approach towards PTQ10, a conjugated polymer, has been designed which can exhibit both high efficiency and straightforward synthesis . This suggests potential applications in the development of organic solar cells and other photovoltaic technologies .

properties

IUPAC Name

2,5-difluorobenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTNFNZZMROBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)N)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801303645
Record name 2,5-Difluoro-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluorobenzene-1,4-diamine

CAS RN

698-52-2
Record name 2,5-Difluoro-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluoro-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Difluorobenzene-1,4-diamine
Reactant of Route 2
2,5-Difluorobenzene-1,4-diamine
Reactant of Route 3
Reactant of Route 3
2,5-Difluorobenzene-1,4-diamine
Reactant of Route 4
Reactant of Route 4
2,5-Difluorobenzene-1,4-diamine
Reactant of Route 5
2,5-Difluorobenzene-1,4-diamine
Reactant of Route 6
2,5-Difluorobenzene-1,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.